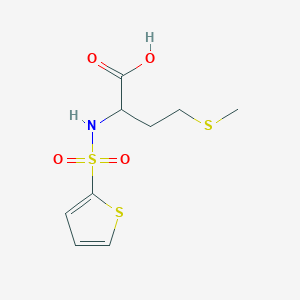
N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for DM235 were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A practical and facile synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Applications De Recherche Scientifique
Allosteric Modulation of Cannabinoid Receptors
Research on indole-2-carboxamides reveals the importance of structural elements for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements include chain length at the C3-position, an electron-withdrawing group at the C5-position, linker length between the amide bond and phenyl ring, and amino substituents on the phenyl ring. These modifications impact binding affinity and cooperativity, suggesting potential applications in developing CB1 receptor modulators (Khurana et al., 2014).
Anticonvulsant Activities
Piperidinecarboxamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Structural variations, such as substituent changes on the aromatic ring and modifications of the piperidine ring nitrogen, demonstrate significant effects on activity. These studies provide insights into developing new anticonvulsant agents (Ho, Crider, & Stables, 2001).
Anti-angiogenic and DNA Cleavage Activities
Novel piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities. The presence of electron-donating and withdrawing groups at specific positions of the phenyl ring determines their potency as anticancer agents, highlighting their potential in cancer therapy (Kambappa et al., 2017).
Opioid Receptor Antagonism
trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidines represent a new class of micro opioid receptor antagonists. The structure-activity relationship studies of these compounds have led to the identification of ligands with high affinity towards human micro opioid receptors, offering insights into opioid receptor modulation (Le Bourdonnec et al., 2003).
PET Imaging for Neuroinflammation
[11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrates potential in imaging reactive microglia and assessing neuroinflammation in vivo. This application is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYIMBPPMJNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
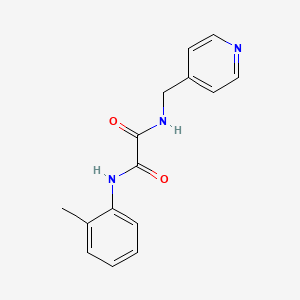
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)
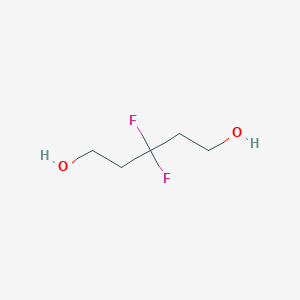
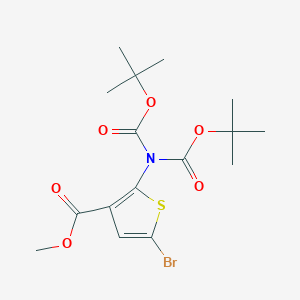
![5,6-dichloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2781190.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)
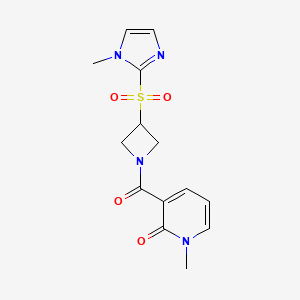
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)
